S-2-(3-Methylaminopropylamino)ethanethiol

Übersicht

Beschreibung

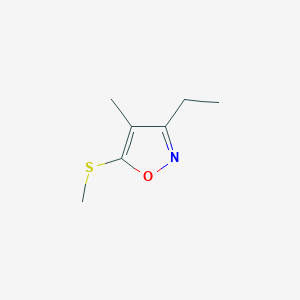

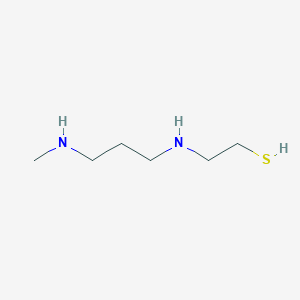

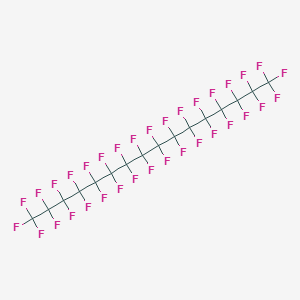

“S-2-(3-Methylaminopropylamino)ethanethiol” is a chemical compound with the molecular formula C6H16N2S and a molecular weight of 148.27 g/mol1. It’s a product intended for research use1.

Synthesis Analysis

The synthesis of “S-2-(3-Methylaminopropylamino)ethanethiol” is not explicitly mentioned in the available sources. However, it’s known that these types of compounds can be prodrugs for the active free aminothiols2. For example, WR-1065 – [2-(3-amino-propylamino)ethanethiol] is derived from WR-2721, and WR-151326 – [3-(3-methylaminopropylamino)propanethiol] is derived from WR-1513272.Molecular Structure Analysis

The molecular structure of “S-2-(3-Methylaminopropylamino)ethanethiol” is not explicitly provided in the available sources. However, its molecular formula is C6H16N2S1.Chemical Reactions Analysis

The specific chemical reactions involving “S-2-(3-Methylaminopropylamino)ethanethiol” are not detailed in the available sources.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “S-2-(3-Methylaminopropylamino)ethanethiol” are not detailed in the available sources.Wissenschaftliche Forschungsanwendungen

Chromatography and Drug Analysis : Bonner and Shaw (2000) developed a high-performance liquid chromatographic method to measure protein-bound and total S-2-(3-aminopropylamino)ethanethiol (WR-1065) in blood. This method is significant for analyzing the radio- and chemo-protector drug amifostine (WR-2721) (Bonner & Shaw, 2000).

Chemical Hydrolysis and Drug Formation : Risley et al. (1986) investigated the hydrolysis of S-2-(3-aminopropylamino)ethylphosphorothioate (WR-2721), producing inorganic phosphate and a free sulfhydryl group. This process involves a proton transfer to the sulfur atom and rapid formation, important in the creation of pharmaceutical compounds (Risley et al., 1986).

Odorless Deprotection of Aromatic Methyl Ethers : Magano et al. (2006) demonstrated that 2-(diethylamino)ethanethiol can be used for the odorless deprotection of aromatic methyl ethers, yielding phenols in good to excellent yields. This offers a valuable alternative for chemical synthesis processes, especially those involving odorous thiols (Magano et al., 2006).

Chemical Warfare Agent Monitoring : Stýskala et al. (2007) developed a method for synthesizing 2-(dialkylamino)ethanethiols, which are useful as standards for monitoring chemical warfare agents and their precursors or metabolites (Stýskala et al., 2007).

Natural Gasoline Desulfuration : Martínez-Magadán et al. (2012) explored the use of ethanethiol in removing sulfur compounds from natural gasoline. Their study highlights electron donation-backdonation mechanisms in ionic liquids containing anionic Fe III species (Martínez-Magadán et al., 2012).

Cancer Therapy and Prevention : Grdina et al. (1988) discussed the potential of phosphorythioate drugs in cancer therapy and prevention. These drugs protect normal tissue from radiation damage and promote DNA repair and cell-cycle progression (Grdina et al., 1988).

Safety And Hazards

The safety and hazards associated with “S-2-(3-Methylaminopropylamino)ethanethiol” are not explicitly mentioned in the available sources. However, related compounds such as amifostine (WR-2721) have been studied for their safety and efficacy as radioprotectors2. Despite their effectiveness, these compounds have not resolved the issue of toxicity/side effects2.

Zukünftige Richtungen

The future directions for “S-2-(3-Methylaminopropylamino)ethanethiol” are not explicitly mentioned in the available sources. However, there is ongoing research to improve and advance drug design and delivery strategies for related compounds such as amifostine2. The goal is to get FDA approval for broadened, non-clinical use of these compounds during a radiological/nuclear scenario2.

Eigenschaften

IUPAC Name |

2-[3-(methylamino)propylamino]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2S/c1-7-3-2-4-8-5-6-9/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLUJZDXASMNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCNCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151702 | |

| Record name | S-2-(3-methylaminopropylamino)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-2-(3-Methylaminopropylamino)ethanethiol | |

CAS RN |

117062-90-5 | |

| Record name | S-2-(3-Methylaminopropylamino)ethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117062905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-2-(3-methylaminopropylamino)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)

![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)

![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)

![1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane](/img/structure/B49031.png)